molecular formula C21H21NO4S2 B2520887 Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate CAS No. 899970-86-6

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

Cat. No. B2520887
CAS RN: 899970-86-6
M. Wt: 415.52
InChI Key: SXKDVYGQMDGQMS-UHFFFAOYSA-N
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Description

The compound of interest, Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate, is a derivative of thiophene, which is a sulfur analog of benzene. The molecule consists of a thiophene ring substituted with various functional groups that contribute to its unique chemical properties. The presence of the sulfamoyl group and the phenyl ring indicates potential for interactions with biological systems, as well as the possibility of forming complexes with metals.

Synthesis Analysis

The synthesis of related ethyl thiophene carboxylate compounds involves multi-step organic reactions. For instance, Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate is obtained from the reaction of acetylacetone, ethyl cyanoacetate, sulfur, and triethylamine . Although the exact synthesis route for Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate is not detailed in the provided papers, similar synthetic strategies could be employed, involving the formation of the thiophene ring followed by functional group modifications.

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a thiophene ring, which can adopt nearly planar structures. This planarity is conducive to the formation of stable crystal structures through various intermolecular interactions such as hydrogen bonding and pi-pi stacking . The specific molecular structure of Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate would likely exhibit similar characteristics, with the potential for additional interactions due to the sulfamoyl and phenyl substituents.

Chemical Reactions Analysis

Thiophene derivatives can participate in a range of chemical reactions, including complex formation with metals. For example, complexes of Cu(II), Co(II), and Ni(II) with ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been prepared, indicating the ligand properties of these compounds . The sulfamoyl group in Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate may also allow for similar complexation reactions.

Physical and Chemical Properties Analysis

The physicochemical properties of thiophene derivatives include acid-base behavior, solubility, and chemical stability. These properties are crucial for understanding the compound's behavior in different environments and potential applications. The solubility products of metal complexes formed with these ligands have been determined, which is essential for applications in coordination chemistry . The fluorescence property of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate has also been investigated, suggesting that other thiophene derivatives may exhibit interesting optical properties .

Scientific Research Applications

Novel Dyes and Textile Applications

One application of thiophene derivatives is in the development of novel heterocyclic disperse dyes for dyeing polyester fibers. Compounds such as Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its dimethylphenyl variant have been synthesized and applied in the creation of dyes. These dyes exhibit strong coloring and fastness properties on polyester fabric, suggesting potential utility in textile manufacturing processes (Iyun et al., 2015).

Peptide Synthesis

In peptide synthesis, protecting groups such as the 2-(p-nitrophenylthio)ethyl group, serve crucial roles in the synthesis process. This group has been explored for carboxyl-group protection, showing advantages in selectivity and removal, which could be beneficial for the synthesis of complex peptides (Amaral, 1969).

Organic Synthesis and Polymer Research

Thiophene derivatives are pivotal in organic synthesis, including the one-pot Gewald synthesis of 2-aminothiophenes. This process allows for the efficient creation of thiophene derivatives with various aryl groups, which are valuable for further chemical synthesis and development (Tormyshev et al., 2006).

Conductive Polymers

Poly(phenylacetylene)s bearing thiophene pendants have shown potential in forming helical conformations upon interaction with chiral amines, indicating applications in the development of conductive and optically active polymers. These polymers exhibit induced circular dichroism, which can be crucial for electronic and optoelectronic applications (Onouchi et al., 2004).

Catalysis

Thiophene derivatives have been utilized as catalysts in the synthesis of various organic compounds. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as a catalyst for the synthesis of polyhydroquinoline derivatives, showcasing the versatility of thiophene-based compounds in facilitating chemical reactions (Khaligh, 2014).

properties

IUPAC Name

ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4S2/c1-4-26-21(23)19-20(18(13-27-19)16-8-6-5-7-9-16)28(24,25)22-17-11-10-14(2)15(3)12-17/h5-13,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKDVYGQMDGQMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(3,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate

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